molecular formula C18H16O2 B14413432 6b,7,10,10a-tetrahydrofluoranthen-7-yl Acetate CAS No. 85923-78-0

6b,7,10,10a-tetrahydrofluoranthen-7-yl Acetate

Cat. No.: B14413432
CAS No.: 85923-78-0
M. Wt: 264.3 g/mol
InChI Key: PPNRTBUQJZRFJI-UHFFFAOYSA-N
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Description

6b,7,10,10a-tetrahydrofluoranthen-7-yl acetate is a chemical compound with the molecular formula C18H16O2. It is characterized by a complex structure that includes multiple aromatic rings and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6b,7,10,10a-tetrahydrofluoranthen-7-yl acetate typically involves the reaction of fluoranthene derivatives with acetic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

6b,7,10,10a-tetrahydrofluoranthen-7-yl acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons .

Scientific Research Applications

6b,7,10,10a-tetrahydrofluoranthen-7-yl acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6b,7,10,10a-tetrahydrofluoranthen-7-yl acetate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which may interact with cellular components. The aromatic rings in the structure can participate in π-π interactions with proteins and nucleic acids, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6b,7,10,10a-tetrahydrofluoranthen-7-yl acetate is unique due to its specific combination of aromatic rings and an ester functional group.

Properties

CAS No.

85923-78-0

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

6b,7,10,10a-tetrahydrofluoranthen-7-yl acetate

InChI

InChI=1S/C18H16O2/c1-11(19)20-16-10-4-8-14-13-7-2-5-12-6-3-9-15(17(12)13)18(14)16/h2-7,9-10,14,16,18H,8H2,1H3

InChI Key

PPNRTBUQJZRFJI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C=CCC2C1C3=CC=CC4=C3C2=CC=C4

Origin of Product

United States

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